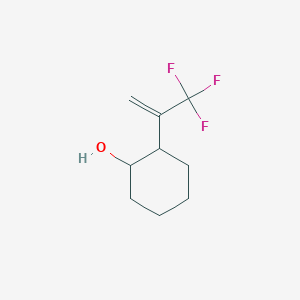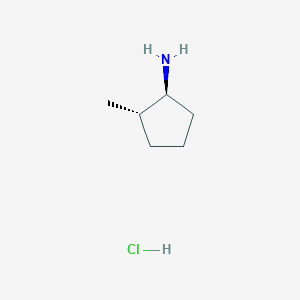
2-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexan-1-ol is an organic compound with the molecular formula C9H13F3O This compound is characterized by the presence of a trifluoropropenyl group attached to a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the palladium-catalyzed cyclization-isomerization of 1,1,1-trifluoro-2-[(tert-butyldimethylsilyloxy)methyl]-3-alkynylbut-2-en-1-ols. This reaction proceeds under mild conditions and yields the desired product with high stereoselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common to achieve the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The double bond in the trifluoropropenyl group can be reduced to form the saturated derivative.
Substitution: The trifluoropropenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexanone.
Reduction: Formation of 2-(3,3,3-Trifluoropropyl)cyclohexan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The trifluoropropenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3,3-Trifluoroprop-1-en-2-yl)benzene
- 3-(3,3,3-Trifluoroprop-1-en-2-yl)furan
- 2-(3,3,3-Trifluoroprop-1-en-2-yl)aniline
Uniqueness
2-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexan-1-ol is unique due to its cyclohexanol ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties .
Properties
Molecular Formula |
C9H13F3O |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-(3,3,3-trifluoroprop-1-en-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H13F3O/c1-6(9(10,11)12)7-4-2-3-5-8(7)13/h7-8,13H,1-5H2 |
InChI Key |
BCDYNEWSLIGOJV-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1CCCCC1O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076064.png)





![(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13076101.png)

![3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol](/img/structure/B13076115.png)

